molecular formula C17H16N2O3 B118915 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester CAS No. 142504-01-6

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester

Cat. No. B118915
M. Wt: 296.32 g/mol
InChI Key: ZNRVIFBCDSXYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester, also known as MPAA, is a chemical compound that belongs to the class of indazole derivatives. MPAA has been widely studied for its potential use in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is not fully understood. However, it has been suggested that 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating certain pathways involved in apoptosis.

Biochemical And Physiological Effects

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to reduce the production of certain inflammatory cytokines. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential toxicity. It is important to use caution when handling and working with 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.

Future Directions

There are several future directions for research on 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester. One area of research is in the development of more potent and selective derivatives of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester and its potential use in the treatment of other diseases such as neurodegenerative disorders. Finally, research is needed to determine the safety and efficacy of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in human clinical trials.

Synthesis Methods

The synthesis of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester involves the reaction of 4-methoxy-1-phenyl-1H-indazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an aprotic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.

Scientific Research Applications

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer. 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to exhibit anticancer activity by inducing cell death in cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

142504-01-6

Product Name

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

methyl 2-(4-methoxy-1-phenylindazol-5-yl)acetate

InChI

InChI=1S/C17H16N2O3/c1-21-16(20)10-12-8-9-15-14(17(12)22-2)11-18-19(15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3

InChI Key

ZNRVIFBCDSXYAO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC

Canonical SMILES

COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC

synonyms

methyl 2-(4-methoxy-1-phenyl-indazol-5-yl)acetate

Origin of Product

United States

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